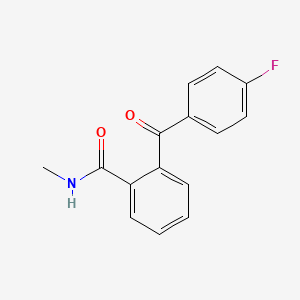

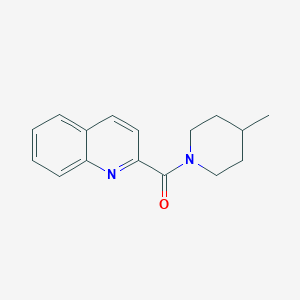

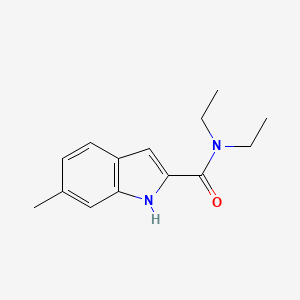

N,N-diethyl-6-methyl-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-6-methyl-1H-indole-2-carboxamide (also known as 'etizolam') is a thienodiazepine derivative that is commonly used as an anxiolytic and sedative in medical practice. It is a psychoactive drug that is structurally similar to benzodiazepines, but has a slightly different chemical structure. Etizolam is known for its rapid onset of action, short duration of effect, and high potency. It has been widely studied for its potential therapeutic applications and is also used in research settings.

Mechanism of Action

Etizolam works by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on GABA-A receptors, which increases the affinity of GABA for its binding site, resulting in increased chloride ion influx into the neuron and hyperpolarization of the cell membrane. This leads to a decrease in neuronal excitability and a reduction in anxiety, sedation, and muscle relaxation.

Biochemical and Physiological Effects:

Etizolam has a number of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It also has a short half-life and is rapidly metabolized in the liver, resulting in minimal accumulation in the body. It has been shown to have a low potential for abuse and dependence, making it a safe and effective option for the treatment of anxiety disorders and other conditions.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages for use in lab experiments, including its high potency, rapid onset of action, and short duration of effect. It is also relatively inexpensive and widely available. However, there are also limitations to its use, including the potential for side effects such as drowsiness and impaired coordination, as well as the need for careful monitoring of dosages to avoid toxicity.

Future Directions

There are a number of potential future directions for research on etizolam, including its use in the treatment of other conditions such as depression and post-traumatic stress disorder. It may also have potential as a treatment for certain types of epilepsy and other neurological disorders. Additionally, further research is needed to better understand the long-term effects of etizolam use and its potential for abuse and dependence. Finally, new synthesis methods for etizolam may be developed that are more efficient and cost-effective.

Synthesis Methods

Etizolam can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with diethyl malonate to form 2-(2-thienyl)-1,3-benzodioxole, which is then reacted with methyl iodide to form etizolam. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(2-thienyl)-1,3-benzoxazole, which is then reacted with methyl iodide to form etizolam.

Scientific Research Applications

Etizolam has been extensively studied for its potential therapeutic applications, including its use as an anxiolytic, sedative, and muscle relaxant. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. It has also been studied for its potential use in treating alcohol withdrawal syndrome and opioid withdrawal syndrome.

properties

IUPAC Name |

N,N-diethyl-6-methyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)13-9-11-7-6-10(3)8-12(11)15-13/h6-9,15H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIGQSDQSPCCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(N1)C=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-6-methyl-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)